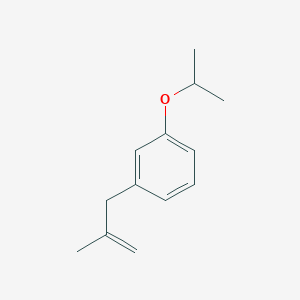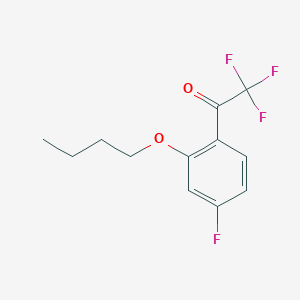
1-(2-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone is an organic compound that belongs to the class of aryl ketones This compound is characterized by the presence of a butoxy group, a fluorine atom, and a trifluoromethyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2-butoxy-4-fluorobenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom and the butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Butoxy-4-chlorophenyl)-2,2,2-trifluoroethanone
- 1-(2-Butoxy-4-bromophenyl)-2,2,2-trifluoroethanone
- 1-(2-Butoxy-4-iodophenyl)-2,2,2-trifluoroethanone
Uniqueness
1-(2-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-(2-butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F4O2/c1-2-3-6-18-10-7-8(13)4-5-9(10)11(17)12(14,15)16/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBKNMCEVMLKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)F)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Chloro-4-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride](/img/structure/B8000120.png)
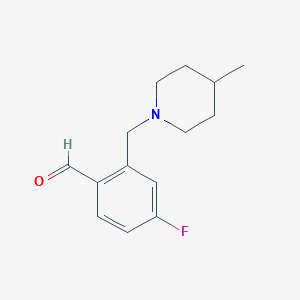
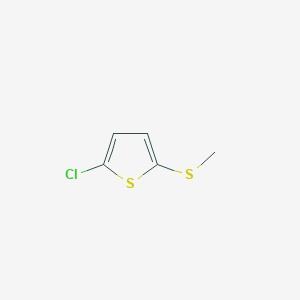
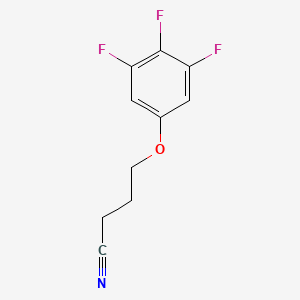
![2-[(Cyclohexanemethoxy)methyl]thiophenol](/img/structure/B8000152.png)
![3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol](/img/structure/B8000157.png)
![1,3-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B8000175.png)
![4-[(n-Propyloxy)methyl]thiophenol](/img/structure/B8000183.png)
![3-[2-(1,3-Dioxanyl)]-1-(3,4,5-trimethoxyphenyl)-1-propanol](/img/structure/B8000189.png)
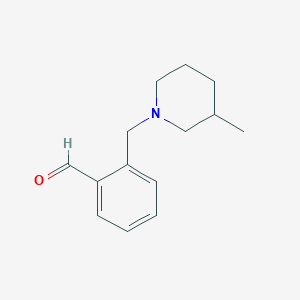
![1-Bromo-3-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B8000205.png)
![O2-Ethyl O1-[2-(3-fluoro-4-methoxyphenyl)ethyl] oxalate](/img/structure/B8000212.png)
